Welcome to the BenchChem Online Store!
molecular formula C12H17N B1218667 1-Benzylpiperidine CAS No. 2905-56-8

1-Benzylpiperidine

Cat. No. B1218667
M. Wt: 175.27 g/mol
InChI Key: NZVZVGPYTICZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04892885

Procedure details

A mixture of 11.9 ml of benzyl bromide in 100 ml of ether was added dropwise to a solution of 29.6 ml of piperidine in 100 ml of ether. This mixture was stirred overnight, then filtered. The organic layer was washed with water, then dried and concentrated to an oil. The oil was distilled through a Kugelrohr and the fraction boiling at 75°-85° C., 1.55 mm collected, giving 16.77 g of 1-(phenylmethyl)piperidine as an oil.
Quantity
11.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>CCOCC>[C:2]1([CH2:1][N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
29.6 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled through a Kugelrohr
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 75°-85° C., 1.55 mm collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.